tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Properties
CAS No. |
2408971-50-4 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction involving an aziridine and an alkene. This reaction forms the azabicyclo[2.1.1]hexane structure.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification using tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through selective oxidation of the bicyclic core using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and automated systems for esterification and hydroxylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
Research indicates that compounds similar to tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate may exhibit neuroprotective properties. These properties are particularly relevant in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The bicyclic structure allows for interactions with neurotransmitter systems, potentially influencing dopamine and serotonin pathways .
Drug Design and Development
This compound serves as a versatile scaffold in drug design, enabling the synthesis of various derivatives that can be tailored for specific biological activities. The ability to modify the bicyclic framework facilitates the exploration of new pharmacophores, which can enhance potency and selectivity against targeted receptors or enzymes .
Synthetic Organic Chemistry
Building Block for Complex Molecules
this compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups make it amenable to further chemical transformations, including alkylation, acylation, and cyclization reactions, which are essential in creating diverse chemical libraries for screening purposes .
Photochemical Applications
Recent studies have explored the use of photochemistry to derive new bicyclo[2.1.1]hexane modules from this compound. Such methods can yield novel sp³-rich chemical spaces that are valuable for developing new materials or bioactive compounds .
Material Science
Polymer Chemistry
The unique properties of this compound allow it to be incorporated into polymeric materials, enhancing their mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial applications .
Nanotechnology
In nanotechnology, derivatives of this compound can serve as templates or stabilizers in the synthesis of nanoparticles, contributing to advancements in drug delivery systems and diagnostic tools due to their biocompatibility and ability to form stable complexes with various agents .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, making it useful in drug development. The tert-butyl group and hydroxyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Chemical Structure and Properties
- Molecular Formula: C₁₀H₁₇NO₃
- SMILES : CC(C)(C)OC(=O)N1CC2(CC1C2)O
- InChIKey : KVFANELNJJUTQG-UHFFFAOYSA-N
- Molecular Weight : 199.25 g/mol
- Collision Cross-Section (CCS) : Predicted CCS values for adducts include 141.9 Ų ([M+H]⁺) and 134.5 Ų ([M-H]⁻), indicating moderate polarity .
This bicyclic compound features a hydroxyl group at the 4-position of the azabicyclo[2.1.1]hexane scaffold, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity in synthetic applications.
Comparison with Structural Analogs
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
- Molecular Formula: C₁₀H₁₇NO₂
- CAS No.: 467454-33-7
- Key Differences :
tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Molecular Formula : C₁₁H₂₀N₂O₂
- CAS No.: 1250997-62-6
- Key Differences: Substituted with an aminomethyl group instead of 4-hydroxy. Increased basicity due to the primary amine, enabling participation in nucleophilic reactions . Applications: Used in peptide mimetics and as a building block for kinase inhibitors.
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Molecular Formula : C₁₀H₁₈N₂O₂
- CAS No.: 1251016-11-1
- Applications: Critical in asymmetric synthesis and as a precursor for bioactive molecules .
Structural and Functional Analysis
Substituent Effects on Reactivity
| Compound | Substituent | Key Reactivity Features |
|---|---|---|
| Target compound | 4-hydroxy | Participates in hydrogen bonding; oxidizable to ketones |
| tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate | None | Inert under acidic/basic conditions; stable Boc protection |
| 1-(aminomethyl) analog | Aminomethyl | Prone to acylation; forms Schiff bases |
| exo-5-amino analog | exo-5-amino | Basic nitrogen enables salt formation; chiral center |
Biological Activity
tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS Number: 2408971-50-4) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. The presence of the hydroxyl and carboxylate functional groups enhances its potential for hydrogen bonding and ionic interactions, which may facilitate binding to target proteins.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit potent antibacterial properties. For instance, new dual inhibitors targeting bacterial topoisomerases have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, it is hypothesized that it may share similar antibacterial mechanisms due to structural similarities with known inhibitors .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, compounds with azabicyclo structures have demonstrated low nanomolar inhibition against DNA gyrase and topoisomerase IV, suggesting that this compound could also exhibit similar inhibitory effects .
Study on Antimicrobial Efficacy
In a comparative study, several azabicyclo compounds were evaluated for their antimicrobial efficacy against multidrug-resistant strains of bacteria. The results indicated that compounds with hydroxyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of control compounds .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | <0.03125 | S. aureus |
| Compound B | 0.125 | E. coli |
| This compound (hypothetical) | TBD | TBD |
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bicyclic structure and substituent positions. For example, δ 1.66 ppm (t, J = 8.3 Hz) corresponds to bridgehead protons .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₇NO₃, MW 183.25 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching of the ester) .
How can researchers address challenges in purifying tert-butyl 4-hydroxy-2-azabicyclo derivatives?
Q. Purification Strategies
- Flash Column Chromatography : Use silica gel with 10:1 to 1:0 petroleum ether/EtOAc gradients to separate polar hydroxylated products from non-polar impurities .
- Recrystallization : Employ mixed solvents (e.g., hexane/EtOAc) for high-purity crystalline yields.
- HPLC : For enantiomeric resolution, chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
What strategies enable stereochemical control during the synthesis of azabicyclo compounds?
Q. Advanced Stereochemical Considerations
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,4R,5S)-configured precursors) to dictate stereochemistry .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective cycloadditions .
- Dynamic Resolution : Leverage kinetic control in photochemical reactions to favor exo/endo selectivity .
How can computational chemistry aid in predicting the reactivity and interactions of this compound?
Q. Computational Approaches
- Molecular Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and predict reaction pathways .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The compound’s bicyclic structure may fit into hydrophobic pockets .
- SMILES/InChI Representation : Utilize standardized notations (e.g.,
C[C](C)(C)OC(=O)N1CC2CC1C2) for database searches and QSAR modeling .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Biological Evaluation Methods
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution (MIC determination) .
- Neuroprotection Studies : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced) to assess viability via MTT assays .
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method to explore potential for Alzheimer’s therapy .
How does the tert-butyl group influence the compound’s physicochemical properties?
Q. Structure-Property Relationships
- Solubility : The tert-butyl group enhances lipophilicity (logP ~1.7), favoring organic solvents (e.g., EtOAc, THF) .
- Stability : Steric shielding of the ester group reduces hydrolysis rates under acidic/basic conditions .
- Crystallinity : Bulky tert-butyl moieties promote crystalline solid formation, aiding X-ray diffraction studies .
What are the limitations of current synthetic methods, and how can they be improved?
Q. Critical Analysis of Methods
- Yield Limitations : Multi-step syntheses often result in <50% overall yield due to side reactions (e.g., over-oxidation). Mitigation: Optimize stoichiometry and use flow chemistry for photochemical steps .
- Stereochemical Complexity : Poor diastereoselectivity in cycloadditions. Solution: Develop chiral catalysts or templates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
